2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-5-4-6-12(9-11)10-20-17-15(18)13-7-2-3-8-14(13)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQGEOPCMKXBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The radical-based approach, adapted from the synthesis of 2-((2-methylbenzyl)oxy)isoindoline-1,3-dione, employs N-hydroxyphthalimide (NHPI) as the precursor. In this method, tert-butyl hydroperoxide (TBHP) initiates radical formation, while tetrabutylammonium iodide (nBu4NI) facilitates iodine radical generation, enabling selective C–O bond formation between NHPI and 3-methylbenzyl derivatives.
The reaction proceeds via:
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Radical Initiation : TBHP decomposes to generate tert-butoxyl radicals, abstracting hydrogen from NHPI to form a phthalimide-N-oxyl (PINO) radical.
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Coupling Step : The PINO radical reacts with 3-methylbenzyl iodide (generated in situ from 3-methylbenzyl chloride and nBu4NI) to form the ether linkage.
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Termination : Column chromatography isolates the product with 55% yield .
Key Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 100°C | |
| Catalysts | TBHP (0.6 mmol), nBu4NI (0.06 mmol) | |
| Reaction Time | 2 hours | |
| Purification | Column chromatography (ethyl acetate) |
This method avoids strong bases, making it suitable for acid-sensitive substrates. However, scalability is limited by the need for radical-stable conditions.
Nucleophilic Alkylation via Deprotonated NHPI
Base-Mediated O-Alkylation
Drawing parallels to the Gabriel synthesis , the oxygen in NHPI acts as a nucleophile when deprotonated. Using a strong base (e.g., potassium hydride), the NHPI hydroxyl group (pKa ≈ 8.3) forms a resonance-stabilized alkoxide, which displaces halides in 3-methylbenzyl bromide via an SN2 mechanism.
Optimized Protocol
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Deprotonation : NHPI (1.0 equiv) is treated with KH (1.2 equiv) in anhydrous DMF.
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Alkylation : 3-Methylbenzyl bromide (1.5 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.
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Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization (hexane/ethyl acetate).
Comparative Data
| Parameter | Radical Method | Nucleophilic Method |
|---|---|---|
| Yield | 55% | 60–70% (estimated) |
| Base Requirement | None | KH or NaH |
| Side Products | Minimal | Possible dialkylation |
| Scalability | Moderate | High |
Alternative Pathways: Condensation and Cyclization
Imine-Based Approaches
A patent outlines condensation between 3-aminopiperidine-2,6-dione and phthalic anhydride derivatives. Although designed for amino-substituted isoindoline-diones, this approach could be modified by substituting the amine with 3-methylbenzyloxy precursors.
Reaction Parameters
Industrial-Scale Considerations
Cost-Effective Purification
Large-scale synthesis prioritizes recrystallization over column chromatography. A mixture of ethanol and water (3:1) effectively purifies the product with >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which is implicated in various neurological processes . Additionally, its inhibition of β-amyloid protein aggregation suggests a role in preventing the formation of toxic protein aggregates in the brain .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., 4-OCH₃) enhance reactivity and yield compared to electron-withdrawing groups (e.g., 4-F) .
- Steric Effects: Bulky substituents (e.g., amino-hydroxypropyl chains) reduce yields due to steric hindrance during synthesis .
- Heteroaromatic Substituents : Thiophene-methyl groups achieve high yields (92%), suggesting favorable synthetic pathways for heterocyclic analogs .
Physicochemical Properties
Spectroscopic data and physical properties of analogs highlight substituent-dependent trends:
Table 2: Spectral and Physical Properties
Key Observations :
- Aromatic Proton Shifts : Substituents alter electron density, shifting aromatic proton resonances (e.g., 4-OCH₃ vs. 4-F) .
- Thermal Stability : Triazolidine-thione derivatives exhibit exceptional thermal stability (m.p. >300°C) due to hydrogen bonding and rigid structures .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Substituent-Activity Relationships: Aryl groups (e.g., indole-acryloyl) enhance enzyme inhibition, while imino-methyl groups improve analgesic effects .
- Anti-Inflammatory Potential: Aminoacetylenic derivatives show dose-dependent activity, suggesting that alkylamino groups may modulate inflammatory pathways .
Biological Activity
The compound 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione is part of the isoindoline-1,3-dione family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 285.30 g/mol. The compound features an isoindoline core substituted with a 3-methylbenzyl ether group, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
This compound has also been evaluated for its anticancer effects. Studies have demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cell signaling pathways has been highlighted as a crucial mechanism for its anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis; kinase inhibition |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell growth and survival. For instance, it targets specific kinases that are pivotal in the signaling pathways regulating cell proliferation and apoptosis.
- Receptor Modulation : There is evidence that this isoindoline derivative can modulate receptor activity involved in cellular signaling, further contributing to its anticancer effects .
In Vitro Studies
In a series of experiments conducted on human cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent inhibitory effects on cancer cell viability. These studies utilized various assays including MTT and flow cytometry to assess cell viability and apoptotic markers .
In Vivo Studies
Animal models have been employed to further investigate the therapeutic potential of this compound. In one study involving tumor-bearing mice, administration of this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Toxicity Profile
Toxicity assessments indicate that this compound exhibits low acute toxicity levels. Studies using laboratory mice have shown that the compound does not produce significant adverse effects at therapeutic doses, making it a promising candidate for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((3-Methylbenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves condensation of phthalic anhydride with 3-methylbenzylamine derivatives. Key parameters include solvent selection (e.g., toluene or DMF), catalyst choice (e.g., acid/base catalysts), and temperature control (reflux conditions). Systematic optimization can employ factorial design experiments to test variables like molar ratios, reaction time, and solvent polarity . Continuous flow reactors may enhance scalability and yield in industrial settings .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm molecular structure, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm). X-ray crystallography (e.g., monoclinic system with space group ) resolves stereochemistry and hydrogen bonding patterns, as demonstrated for structurally similar isoindoline-diones .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s isoindole-1,3-dione scaffold, known for modulating enzymatic activity . Antimicrobial activity can be assessed via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for synthesis, PPE (gloves, lab coats), and waste disposal protocols for aromatic amines. Pre-lab safety training with 100% compliance on hazard exams is mandatory .
Advanced Research Questions
Q. How can computational methods predict reactivity and target interactions of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, while molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to biological targets like enzymes or receptors. These methods guide synthetic modifications to enhance stability or activity .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Perform meta-analysis of structural analogs (e.g., trifluoromethyl or hydroxy-substituted derivatives) to identify substituent effects on bioactivity . Replicate assays under standardized conditions (pH, temperature) and use statistical tools (ANOVA) to isolate confounding variables .
Q. What strategies improve the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Structure-activity relationship (SAR) studies can optimize lipophilicity (e.g., introducing electron-withdrawing groups like -CF) or solubility (polar substituents). In silico ADMET profiling (e.g., SwissADME) predicts bioavailability and toxicity .
Q. What experimental approaches elucidate reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
